5-Benzylidene-4-(4-chlorophenyl)-2-oxofuran-3-carbonitrile
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Overview
Description
5-Benzylidene-4-(4-chlorophenyl)-2-oxofuran-3-carbonitrile is an organic compound that features a furan ring substituted with a chlorophenyl group, a phenylmethylene group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzylidene-4-(4-chlorophenyl)-2-oxofuran-3-carbonitrile typically involves multi-step organic reactions. One common method involves the reaction of 4-chlorobenzaldehyde with malononitrile in the presence of a base to form an intermediate, which then undergoes cyclization and subsequent reactions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-Benzylidene-4-(4-chlorophenyl)-2-oxofuran-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
5-Benzylidene-4-(4-chlorophenyl)-2-oxofuran-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Benzylidene-4-(4-chlorophenyl)-2-oxofuran-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorophenyl phenyl ether
- 4-Chlorophenyl imidazole
- 4-Chlorophenyl methanone
Uniqueness
5-Benzylidene-4-(4-chlorophenyl)-2-oxofuran-3-carbonitrile is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C18H10ClNO2 |
---|---|
Molecular Weight |
307.7 g/mol |
IUPAC Name |
5-benzylidene-4-(4-chlorophenyl)-2-oxofuran-3-carbonitrile |
InChI |
InChI=1S/C18H10ClNO2/c19-14-8-6-13(7-9-14)17-15(11-20)18(21)22-16(17)10-12-4-2-1-3-5-12/h1-10H |
InChI Key |
IPDZSEXLTVHXFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=C(C(=O)O2)C#N)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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